N-(4-bromo-3-nitrophenyl)pivalamide
Description
N-(4-Bromo-3-nitrophenyl)pivalamide is a brominated and nitrated aromatic amide characterized by a pivaloyl (2,2-dimethylpropanoyl) group attached to an aniline derivative substituted with bromine (Br) at the para position and a nitro (NO₂) group at the meta position.
Properties
Molecular Formula |
C11H13BrN2O3 |
|---|---|
Molecular Weight |
301.14 g/mol |
IUPAC Name |
N-(4-bromo-3-nitrophenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H13BrN2O3/c1-11(2,3)10(15)13-7-4-5-8(12)9(6-7)14(16)17/h4-6H,1-3H3,(H,13,15) |
InChI Key |
SOSMLOYWFSZDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on substituent effects, synthesis routes, physical properties, and applications of N-(4-bromo-3-nitrophenyl)pivalamide relative to other pivalamide derivatives documented in the literature.
Substituent Effects on Reactivity and Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitro and bromo groups in the target compound are strong EWGs, which increase electrophilicity at the aromatic ring compared to derivatives with electron-donating groups (e.g., methyl or hydroxyl). This enhances reactivity in nucleophilic substitution or coupling reactions .
- However, bulky substituents (e.g., biphenyl in compounds) further limit solubility in polar solvents .
- Thermal Stability : Melting points vary significantly; biphenyl derivatives (e.g., 122–125°C in ) exhibit higher thermal stability due to extended conjugation, whereas trifluoromethyl groups (77–83°C) reduce packing efficiency .
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